![molecular formula C15H14N2S2 B3001786 3-(2-thienyl)-2,3a,4,6-tetrahydro-3H-[2]benzothiepino[5,4-c]pyrazole CAS No. 477871-58-2](/img/structure/B3001786.png)
3-(2-thienyl)-2,3a,4,6-tetrahydro-3H-[2]benzothiepino[5,4-c]pyrazole
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Overview
Description
Pyrazole is a class of organic compounds with the molecular formula C3H3N2H. It is a heterocyclic compound characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazoles has been a subject of intense research for several decades. Many transformations are now available to conveniently access pyrazoles from readily available starting materials . Conventionally, the synthesis of pyrazoles involves the condensation reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents and 1,3-dipolar cycloaddition reactions of diazo compounds with dipolarophiles .
Molecular Structure Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .
Chemical Reactions Analysis
Pyrazoles have been synthesized via various reactions such as the reaction of hydrazine hydrate, ethyl acetoacetate, malononitrile, and aldehydes . Some catalysts have been used to develop the above-mentioned reaction such as γ-alumina, glycine, ionic liquids, L-proline, imidazole, I2, and triethylamine .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole compounds can vary greatly depending on their specific structure. For example, the boiling point of unsubstituted pyrazole is in the range of 186–188°C .
Scientific Research Applications
Use in Perovskite Solar Cells
The compound, due to its thiophene base, can be used in perovskite solar cells as efficient hole transporting layers . The hole mobility and suitable energy levels of these polymers are important factors in perovskite solar cells .
Application in Organic Electronics
Oligo- and polythiophenes and their derivatives, which include the compound , are promising materials for applications in organic electronics . They have suitable electrochemical and mechanical properties, including high environmental resistance .
Use in Molecular Sensing
The compound can also be used in molecular sensing . This is due to the electrochemical properties of oligo- and polythiophenes and their derivatives .
Potential Monomers for Electropolymerization
The compound can be used as potential monomers for electropolymerization . This is due to the efficient synthetic approaches to new 2,2’-bipyridine ligands functionalized with a 3-thienyl moiety .
5. Use in the Synthesis of Dihydropyrano[2,3-c]pyrazoles The compound can be used in the synthesis of dihydropyrano[2,3-c]pyrazoles . This is a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile and hydrazine hydrate .
6. Use in the Creation of Coatings for Gold-Silver Nanocomposites The compound can be used in the creation of coatings for gold-silver nanocomposites . This is due to the ability of ruthenium complexes of ligands including thiophene and pyridine residues .
Mechanism of Action
Target of Action
The primary targets of the compound “3-(2-thienyl)-2,3a,4,6-tetrahydro-3H-2Compounds with a pyrazole nucleus are known to have a wide spectrum of biological activities and can target various proteins and enzymes .
Mode of Action
It’s known that pyrazole-based compounds can interact with their targets in various ways, such as inhibiting protein glycation, acting as antibacterial, antifungal, anti-tuberculosis, antioxidant, and antiviral agents .
Biochemical Pathways
Pyrazole-based compounds are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Pyrazole-based compounds are known to have antimicrobial, anti-inflammatory, antidepressant, and anticancer effects .
Action Environment
Safety and Hazards
Pyrazole compounds should be handled with care. They may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
The past decade has witnessed significant progress in synthesizing structurally diverse and biologically relevant pyrano[2,3-c]pyrazole derivatives through the integration of green methodologies . These include the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .
properties
IUPAC Name |
3-thiophen-2-yl-3,3a,4,6-tetrahydro-2H-[2]benzothiepino[5,4-c]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S2/c1-2-5-11-10(4-1)8-18-9-12-14(11)16-17-15(12)13-6-3-7-19-13/h1-7,12,15,17H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAXBRYGRNQHGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(NN=C2C3=CC=CC=C3CS1)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-thienyl)-2,3a,4,6-tetrahydro-3H-[2]benzothiepino[5,4-c]pyrazole |
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